FAHD1 Inhibition: 3-Aminopyridine Oxalamic Acid Methyl Ester Versus 2-Aminopyridine Congener
In a head-to-head comparison within the same study, the 3-aminopyridine-derived oxalamic acid methyl ester (compound 9a, the closest mono-ester analog of N1-(3-pyridinyl)ethanediamide) inhibited FAHD1 with an IC₅₀ of 27 ± 2 µM, whereas the 2-aminopyridine-derived congener (compound 10a) showed an IC₅₀ of 249 ± 1 µM [1]. This represents an approximately 9.2-fold greater potency for the 3-pyridyl orientation. The authors explicitly attribute the superior activity of 3-aminopyridine derivatives to their ability to deliver negative charge density towards the oxyanion hole of FAHD1, a geometric feature the 2-aminopyridine scaffold cannot achieve [1].
| Evidence Dimension | FAHD1-ODx enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | Compound 9a (3-aminopyridine oxalamic acid methyl ester): IC₅₀ = 27 ± 2 µM |
| Comparator Or Baseline | Compound 10a (2-aminopyridine oxalamic acid methyl ester): IC₅₀ = 249 ± 1 µM; OAA substrate control: IC₅₀ = 6 ± 2 µM |
| Quantified Difference | ~9.2-fold superiority for 3-pyridyl orientation (27 vs. 249 µM) |
| Conditions | In vitro FAHD1 oxaloacetate decarboxylase (ODx) activity assay; data fit with GraphPad Prism 5; n ≥ 3 |
Why This Matters
For procurement decisions in FAHD1-targeted probe or inhibitor development, the 3-pyridyl orientation provides nearly 10-fold greater baseline potency than the 2-pyridyl isomer, making the 3-pyridyl scaffold the superior starting point for further SAR optimization.
- [1] Weiss, A.K.H. et al. Molecules 2021, 26, 5009 (Table 3 and associated discussion). View Source
